4-Bromo-spironolactone

Catalog No.
S1811760
CAS No.
M.F
C₂₄H₃₁BrO₄S
M. Wt
495.47
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-spironolactone

Product Name

4-Bromo-spironolactone

Molecular Formula

C₂₄H₃₁BrO₄S

Molecular Weight

495.47

Synonyms

Spironlactone Impurity B

4-Bromo-spironolactone is a synthetic derivative of spironolactone, a well-known diuretic and antihypertensive medication. This compound features a bromine atom at the fourth position of the spironolactone structure, which is a steroidal compound characterized by a spiro lactone moiety. The presence of the bromine atom potentially alters its pharmacological properties compared to its parent compound, spironolactone, which is primarily used to treat conditions such as hypertension, heart failure, and edema. The modification may enhance its biological activity or selectivity for certain receptors.

  • Ethynylation: The starting compound, 4-androstenedione, undergoes an ethynylation reaction to introduce an ethynyl group.
  • Hydrogenation: This intermediate is then hydrogenated to reduce the triple bond.
  • Oxidation and Cyclization: The resulting compound undergoes oxidation and cyclization to form the lactone structure characteristic of spironolactone.
  • Bromination: Finally, bromination occurs at the fourth position using brominating agents like N-bromosuccinimide under controlled conditions to yield 4-Bromo-spironolactone .

4-Bromo-spironolactone exhibits biological activities similar to those of spironolactone but may also possess unique properties due to the presence of the bromine substituent. Spironolactone itself acts as an antagonist of the mineralocorticoid receptor, leading to diuretic effects by promoting sodium excretion and potassium retention. Research indicates that modifications in the steroid structure can influence receptor binding affinity and selectivity, potentially enhancing therapeutic effects or reducing side effects .

The synthesis methods for 4-Bromo-spironolactone can be summarized as follows:

  • Starting Material: The process begins with 4-androstenedione as the primary raw material.
  • Sequential Reactions:
    • Ethynylation using metal acetylides.
    • Hydrogenation facilitated by palladium catalysts.
    • Oxidative cyclization using phase-transfer catalysts.
    • Bromination under acidic conditions with appropriate brominating agents .
  • Yield and Efficiency: The described methods are noted for their high yield and efficiency, making them suitable for both laboratory and industrial applications.

4-Bromo-spironolactone is primarily studied for its potential applications in:

  • Pharmaceutical Development: As a candidate for new diuretics or antihypertensive agents with improved efficacy or reduced side effects.
  • Research: To explore its biological mechanisms and interactions at molecular levels, particularly in studies involving mineralocorticoid receptors.

Interaction studies involving 4-Bromo-spironolactone focus on its pharmacodynamics and pharmacokinetics:

  • Receptor Binding: Investigations into how effectively it binds to mineralocorticoid receptors compared to spironolactone.
  • Drug Interactions: Potential interactions with other medications that may alter its effectiveness or increase the risk of adverse effects .

Several compounds share structural similarities with 4-Bromo-spironolactone, including:

Compound NameStructure SimilarityUnique Features
SpironolactoneCore steroid structureNo halogen substitution; standard diuretic action
CanrenoneLactone structureActive metabolite of spironolactone; lacks bromine
EplerenoneSteroidal structureSelective mineralocorticoid receptor antagonist; no bromine
TestosteroneSteroidal backboneHormonal activity; lacks lactone structure

Uniqueness of 4-Bromo-spironolactone

The uniqueness of 4-Bromo-spironolactone lies in its specific bromination at the fourth position, which may enhance receptor affinity or alter metabolic pathways compared to other similar compounds. This modification could lead to differentiated therapeutic profiles or side effect spectra, warranting further investigation into its pharmacological potential.

Nuclear Magnetic Resonance (NMR) Fingerprinting

Nuclear Magnetic Resonance spectroscopy serves as a fundamental technique for elucidating the structural features of 4-Bromo-spironolactone. The molecular formula C₂₄H₃₁BrO₄S with a molecular weight of 495.47 g/mol presents distinctive spectroscopic signatures that differentiate it from the parent spironolactone compound [1] [2] [3].

The proton NMR (¹H-NMR) spectrum of 4-Bromo-spironolactone exhibits characteristic chemical shifts that reflect the electronic environment alterations induced by bromine substitution at the 4-position. The presence of the electronegative bromine atom significantly influences the chemical shifts of neighboring protons, particularly those on the steroid A-ring. The aromatic proton signals in the region of 6-8 ppm demonstrate the expected downfield shift due to the deshielding effect of the bromine substituent [4] [5].

Carbon-13 NMR (¹³C-NMR) analysis provides crucial information about the carbon framework of 4-Bromo-spironolactone. The spectrum reveals the characteristic spirolactone carbon resonances, with the quaternary spiro carbon appearing at approximately 58-60 ppm, similar to the parent compound. The lactone carbonyl carbon resonates around 165-170 ppm, while the ketone carbonyl appears near 200 ppm. The carbon bearing the bromine substituent shows a distinctive chemical shift pattern, typically appearing upfield compared to the corresponding carbon in unsubstituted spironolactone due to the heavy atom effect [6] [7].

The two-dimensional NMR techniques, including Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), facilitate complete structural assignment by establishing connectivity patterns between protons and carbons. These experiments confirm the bromine substitution position and verify the integrity of the spirolactone moiety [5] [8].

High-Resolution Mass Spectrometry (HRMS) Profiling

High-Resolution Mass Spectrometry provides definitive molecular characterization of 4-Bromo-spironolactone through accurate mass determination and fragmentation pattern analysis. The molecular ion peak appears at m/z 495.47, corresponding to the protonated molecular ion [M+H]⁺ [1] [2] [9].

The HRMS analysis reveals characteristic fragmentation patterns that distinguish 4-Bromo-spironolactone from related compounds. The base peak typically corresponds to the loss of the acetyl group (CH₃CO, 43 Da) from the thioester moiety, resulting in a fragment at m/z 452. Additional significant fragments include the loss of the entire thioester side chain and subsequent rearrangements within the steroid framework [6] [9].

The presence of bromine introduces distinctive isotope patterns in the mass spectrum, with the characteristic M+2 peak appearing at approximately 33% relative intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. This isotope signature serves as a definitive confirmation of bromine incorporation and aids in distinguishing the compound from potential structural isomers [10] [9].

Collision-induced dissociation (CID) experiments provide detailed fragmentation pathways that reveal structural information about the spirolactone core and the bromine substitution pattern. The fragmentation behavior demonstrates the stability of the spiro junction and the preferential cleavage patterns associated with the thioester functionality [6] [9].

Modern high-resolution instruments, such as Orbitrap mass spectrometers, enable mass accuracy measurements within 1-2 ppm, providing unambiguous molecular formula confirmation for 4-Bromo-spironolactone. The enhanced resolution and mass accuracy facilitate the detection of low-abundance fragments and metabolites that may be relevant for pharmacological studies [11] [12].

X-ray Crystallographic Studies

X-ray crystallographic analysis of 4-Bromo-spironolactone provides definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing arrangements. While specific crystallographic data for 4-Bromo-spironolactone is limited in the literature, the structural characteristics can be inferred from extensive studies on spironolactone polymorphs and related halogenated steroid derivatives [13] [14].

The parent compound spironolactone exhibits remarkable polymorphic diversity, with at least three well-characterized crystalline forms. Form I crystallizes in the orthorhombic space group P2₁2₁2₁, Form II adopts the orthorhombic space group Pbca (or monoclinic P2₁ at low temperatures), and the recently discovered Form III crystallizes in the monoclinic space group P2₁ with Z' = 2 [13] [14].

The crystal structure of 4-Bromo-spironolactone is expected to exhibit similar packing motifs to the parent compound, with the bromine substitution potentially influencing intermolecular interactions through halogen bonding. The bromine atom can participate in short contacts with electronegative atoms such as oxygen and sulfur, contributing to crystal stability [15] [16].

The spirolactone moiety maintains its characteristic chair conformation in the crystalline state, with the spiro junction providing rigidity to the overall molecular framework. The steroid backbone adopts the standard chair-chair-chair-envelope conformation typical of pregnan derivatives. The thioester side chain exhibits conformational flexibility, with the sulfur atom adopting various orientations depending on crystal packing forces [13] [17].

Intermolecular interactions in 4-Bromo-spironolactone crystals are primarily governed by weak dispersive forces, similar to the parent compound. Van der Waals interactions between steroid cores dominate the packing arrangement, while weak C-H···O hydrogen bonds provide additional stabilization. The presence of bromine introduces the possibility of halogen bonding interactions, which may influence crystal packing and polymorph stability [13] [18].

The crystal density of 4-Bromo-spironolactone is expected to be higher than that of spironolactone due to the increased molecular weight from bromine substitution. This density increase may affect dissolution properties and bioavailability characteristics compared to the parent compound [19] [20].

Conformational Analysis through Computational Modeling

Computational modeling provides crucial insights into the conformational landscape and energetic properties of 4-Bromo-spironolactone. Density Functional Theory (DFT) calculations using functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-31+G(d) enable accurate geometry optimization and energy calculations [16] [21].

The steroid backbone of 4-Bromo-spironolactone exhibits conformational flexibility similar to the parent compound, with the cyclohexane rings adopting chair conformations and the cyclopentane D-ring maintaining an envelope conformation. The spirolactone junction remains relatively rigid due to the sp³ hybridization of the spiro carbon and the constraints imposed by the five-membered lactone ring [22] [21].

Molecular dynamics simulations reveal the dynamic behavior of 4-Bromo-spironolactone in solution and crystalline environments. The thioester side chain demonstrates significant conformational mobility, with rotation around the C-S bond allowing access to multiple low-energy conformations. The bromine substitution introduces local structural perturbations while maintaining the overall steroid framework integrity [23] [24].

DFT calculations predict that bromine substitution affects the electronic properties of 4-Bromo-spironolactone, including alterations in the HOMO-LUMO energy gap and dipole moment compared to spironolactone. The electronegative bromine atom influences the electron density distribution across the steroid framework, potentially affecting molecular recognition and binding properties [16] [21].

Crystal structure prediction algorithms, incorporating empirical force fields and quantum mechanical calculations, suggest that 4-Bromo-spironolactone may exhibit polymorphic behavior similar to the parent compound. Multiple stable crystal forms are predicted, with energy differences of 1-3 kJ/mol between different polymorphs, indicating possible polymorphic transitions under various crystallization conditions [16] [13].

Conformational analysis reveals that the bromine substitution does not significantly alter the preferred conformations of the steroid rings but may influence the relative stability of different rotamers around the thioester bond. The larger van der Waals radius of bromine compared to hydrogen creates steric interactions that favor specific conformational arrangements [21] [24].

Dates

Last modified: 07-20-2023

Explore Compound Types